![molecular formula C9H5F6N3S B2647535 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole CAS No. 956964-72-0](/img/structure/B2647535.png)
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrazole ring and a thiazole ring, both of which are common in pharmaceutical compounds . The trifluoromethyl groups attached to these rings could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronic properties of the trifluoromethyl groups and the heterocyclic rings. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl groups and the heterocyclic rings. Trifluoromethyl groups can participate in various reactions, such as nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl groups and the heterocyclic rings. Trifluoromethyl groups can increase the lipophilicity and stability of a compound .Applications De Recherche Scientifique
Structural Characteristics and Synthesis
Several studies have been conducted on the synthesis and structural characterization of compounds with similar structural frameworks to "2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole." These include the synthesis of celecoxib derivatives showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities without causing significant tissue damage (Küçükgüzel et al., 2013). Additionally, research on methoxytetrahydropyrans as selective and orally potent 5-lipoxygenase inhibitors (Crawley et al., 1992) and the synthesis of isostructural thiazoles (Kariuki et al., 2021) provide insights into the chemical synthesis and properties of similar compounds.
Potential Applications
Research applications of compounds structurally related to "this compound" span various domains:
- Anticancer Activity : Compounds with the thiophene moiety have shown potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
- Antimicrobial and Antioxidant Properties : New series of pyrazole derivatives have been evaluated for their in vitro antibacterial, antifungal, and antioxidant activities, displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
- Photophysical Applications : Studies on platinum(II) complexes and allylpalladium(II) complexes with pyrazolyl N-donor ligands explore their structural properties and potential in photophysical applications (Hsieh et al., 2009; Guerrero et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6N3S/c1-4-2-6(9(13,14)15)18(17-4)7-16-5(3-19-7)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWNMQPYJGSGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

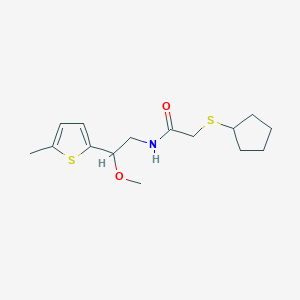
![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2647453.png)




![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2647461.png)
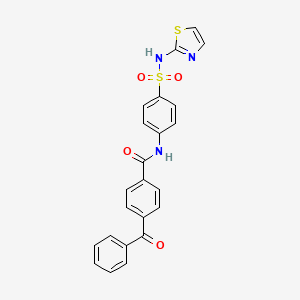
![1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2647463.png)
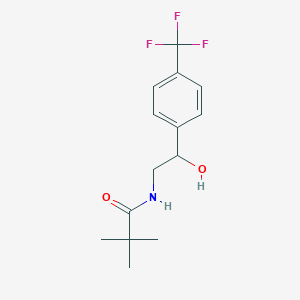
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)
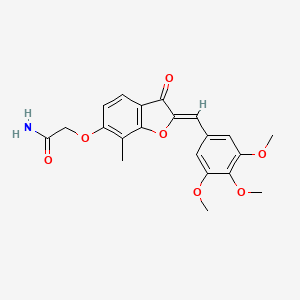
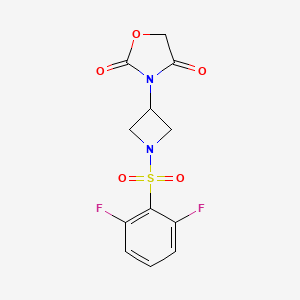
![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)